(2E)-N-(butan-2-yl)-3-(4-fluorophenyl)prop-2-enamide
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Overview
Description
n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide: is an organic compound characterized by the presence of a secondary butyl group, a fluorophenyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide typically involves the reaction of 4-fluorobenzaldehyde with sec-butylamine to form an imine intermediate, which is then subjected to a condensation reaction with acryloyl chloride to yield the desired product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide can undergo oxidation reactions, particularly at the secondary butyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced at the acrylamide moiety to form saturated amides.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like hydroxide ions or amines in polar aprotic solvents.
Major Products:
Oxidation: Formation of sec-butyl ketone or carboxylic acid derivatives.
Reduction: Formation of saturated amides.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide is used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its structural features make it a candidate for drug design and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acrylamide moiety can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- n-(Sec-butyl)-3-(4-chlorophenyl)acrylamide
- n-(Sec-butyl)-3-(4-bromophenyl)acrylamide
- n-(Sec-butyl)-3-(4-methylphenyl)acrylamide
Comparison: n-(Sec-butyl)-3-(4-fluorophenyl)acrylamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in biological applications compared to its chloro, bromo, and methyl analogs.
Properties
Molecular Formula |
C13H16FNO |
---|---|
Molecular Weight |
221.27 g/mol |
IUPAC Name |
(E)-N-butan-2-yl-3-(4-fluorophenyl)prop-2-enamide |
InChI |
InChI=1S/C13H16FNO/c1-3-10(2)15-13(16)9-6-11-4-7-12(14)8-5-11/h4-10H,3H2,1-2H3,(H,15,16)/b9-6+ |
InChI Key |
KOOJCJQGKBMPMJ-RMKNXTFCSA-N |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=CC=C(C=C1)F |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=CC=C(C=C1)F |
Origin of Product |
United States |
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